molecular formula C23H23N5O2S B2506427 2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1115881-98-5

2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2506427
CAS No.: 1115881-98-5
M. Wt: 433.53
InChI Key: QZOGWGUNFISFLM-UHFFFAOYSA-N
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Description

2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

A study by Asghari et al. (2016) explored derivatives of pyrimido[5,4-b]indol as potential inhibitors of 15-lipoxygenase, an enzyme linked to inflammatory and allergic conditions. Some derivatives showed promising inhibition, highlighting the potential of similar compounds in treating related conditions (Asghari et al., 2016).

Alpha 1 Adrenoceptor Ligands

Russo et al. (1991) found that certain pyrimido[5,4-b]indole derivatives, specifically those with a (phenylpiperazinyl)alkyl side chain, were potent alpha 1 adrenoceptor ligands. These findings suggest potential applications in treating conditions affected by alpha 1 adrenoceptors, such as hypertension (Russo et al., 1991).

HIV-1 Inhibitors

Research by Wang et al. (2009) on azaindole derivatives related to pyrimido[5,4-b]indol showed these compounds as effective inhibitors of HIV-1 attachment. This suggests a possible application in antiviral therapies, specifically for HIV-1 (Wang et al., 2009).

Ligands for α1-and 5HT1A-Receptors

Research on derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene by Romeo et al. (1993) revealed their affinity for both α1-adrenoceptor and 5HT1A-receptor. This suggests their potential use in neuropsychiatric conditions where these receptors play a crucial role (Romeo et al., 1993).

Learning and Memory Improvement in Mice

A study by Zhang Hong-ying (2012) on acetic ether derivatives related to pyrimido[5,4-b]indol demonstrated improvement in learning and memory reconstruction in mice. This points to potential therapeutic applications for cognitive impairments (Zhang Hong-ying, 2012).

Anticonvulsant Agents

Ahuja and Siddiqui (2014) synthesized derivatives of indole, including pyrimido[5,4-b]indol, to explore their anticonvulsant potential. Some derivatives showed significant activity, suggesting their use in epilepsy treatment (Ahuja & Siddiqui, 2014).

Properties

IUPAC Name

2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-30-17-7-8-19-18(13-17)21-22(26-19)23(25-15-24-21)31-14-20(29)28-11-9-27(10-12-28)16-5-3-2-4-6-16/h2-8,13,15,26H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOGWGUNFISFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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